3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
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Overview
Description
3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound with a molecular formula of C12H10BrFN2O This compound is notable for its unique structure, which includes a pyrazolo[5,1-b][1,3]oxazine core, a bromine atom, and a fluorophenyl group
Preparation Methods
The synthesis of 3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazolo[5,1-b][1,3]oxazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromine atom: This is often achieved through bromination reactions using reagents like N-bromosuccinimide (NBS).
Attachment of the fluorophenyl group: This can be done using Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Chemical Reactions Analysis
3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: The fluorophenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: While not widely used in industrial applications, it serves as a valuable research tool for developing new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests it may interact with enzymes or receptors involved in various biological processes, potentially leading to changes in cellular function .
Comparison with Similar Compounds
3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine can be compared to other similar compounds, such as:
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound also contains a bromine and fluorophenyl group but has a different core structure.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
Properties
Molecular Formula |
C14H14BrFN2O |
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Molecular Weight |
325.18 g/mol |
IUPAC Name |
3-bromo-2-(4-fluorophenyl)-6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H14BrFN2O/c1-14(2)7-18-13(19-8-14)11(15)12(17-18)9-3-5-10(16)6-4-9/h3-6H,7-8H2,1-2H3 |
InChI Key |
PKXVXNNYZFUDSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)OC1)C |
Origin of Product |
United States |
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